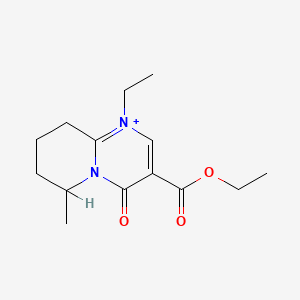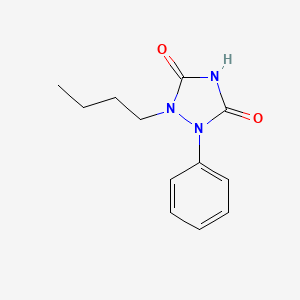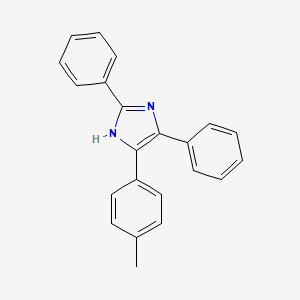
5-(4-methylphenyl)-2,4-diphenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylphenyl)-2,4-diphenyl-1H-imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of biological activities and are commonly found in many pharmaceuticals. This particular compound features a unique structure with three phenyl groups attached to the imidazole ring, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methylphenyl)-2,4-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of benzil with 4-methylbenzaldehyde and ammonium acetate in the presence of acetic acid. The reaction is usually carried out under reflux conditions for several hours, leading to the formation of the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered to make the process more sustainable.
化学反应分析
Types of Reactions: 5-(4-Methylphenyl)-2,4-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
科学研究应用
Chemistry: In chemistry, 5-(4-methylphenyl)-2,4-diphenyl-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown that modifications to the imidazole ring can lead to compounds with significant pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-(4-methylphenyl)-2,4-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
2-Phenylimidazole: Another imidazole derivative with a simpler structure, often used in similar applications.
4-Methylimidazole: Known for its presence in various food products and its potential health effects.
1,2,4-Triazole: A related heterocyclic compound with a wide range of biological activities.
Uniqueness: 5-(4-Methylphenyl)-2,4-diphenyl-1H-imidazole stands out due to its three phenyl groups, which provide unique steric and electronic properties. This makes it a versatile compound for various chemical modifications and applications in different fields.
属性
CAS 编号 |
24052-14-0 |
|---|---|
分子式 |
C22H18N2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)-2,4-diphenyl-1H-imidazole |
InChI |
InChI=1S/C22H18N2/c1-16-12-14-18(15-13-16)21-20(17-8-4-2-5-9-17)23-22(24-21)19-10-6-3-7-11-19/h2-15H,1H3,(H,23,24) |
InChI 键 |
YEDXRMOFVABOBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)
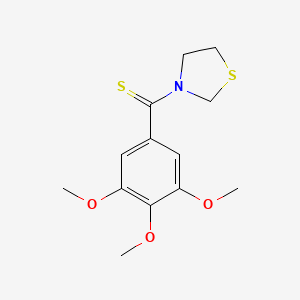
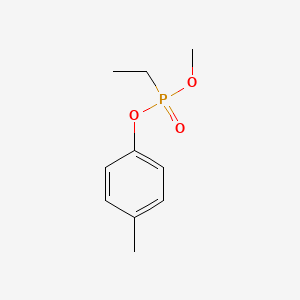
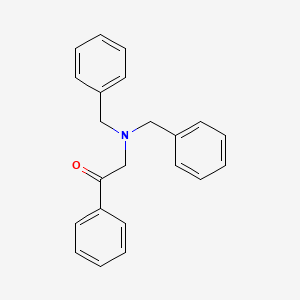


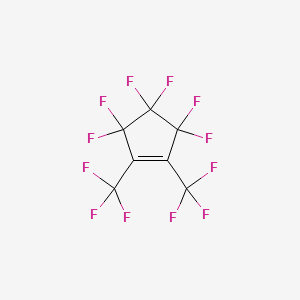
![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)

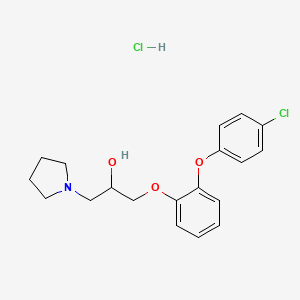

![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
